molecular formula C12H15BrClNO3 B14012023 N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide CAS No. 7468-07-7

N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide

Cat. No.: B14012023
CAS No.: 7468-07-7
M. Wt: 336.61 g/mol
InChI Key: POFFKFJTJWAGOY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, a chlorine atom, and two methoxy groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chloro-3,4-dimethoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different halogens or other substituents.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual halogenation (bromine and chlorine) and methoxy groups make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

7468-07-7

Molecular Formula

C12H15BrClNO3

Molecular Weight

336.61 g/mol

IUPAC Name

N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide

InChI

InChI=1S/C12H15BrClNO3/c1-17-7-10(18-2)11(14)12(16)15-9-5-3-8(13)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,15,16)

InChI Key

POFFKFJTJWAGOY-UHFFFAOYSA-N

Canonical SMILES

COCC(C(C(=O)NC1=CC=C(C=C1)Br)Cl)OC

Origin of Product

United States

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